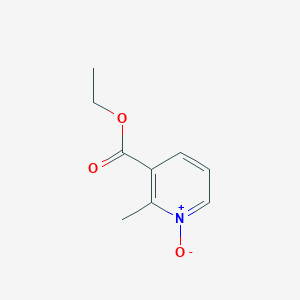

3-(Ethoxycarbonyl)-2-methylpyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of an ester, such as “2-Methyl-1-oxy-nicotinic acid ethyl ester”, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester .Molecular Structure Analysis

Esters, including “2-Methyl-1-oxy-nicotinic acid ethyl ester”, feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .Physical and Chemical Properties Analysis

Ester molecules are polar but have no hydrogen atom attached directly to an oxygen atom. Therefore, they are incapable of engaging in intermolecular hydrogen bonding with one another and thus have considerably lower boiling points than their isomeric carboxylic acids counterparts .Aplicaciones Científicas De Investigación

Synthesis and Chemical Stability

- 2-Methyl-1-oxy-nicotinic acid ethyl ester is involved in the synthesis of certain nicotinic acid derivatives. A study by Ferlin et al. (2006) reported the synthesis of 1,4-dihydro-2-methyl-4-oxo-nicotinic acids, which is different from the isomer 1,6-dihydro-2-methyl-6-oxo-nicotinic acid ethyl ester. This synthesis is significant in understanding the structural isomerism and potential applications of these compounds (Ferlin, Marco, & Dean, 2006).

- Parys and Pyka (2010) conducted a study on the chemical stability of nicotinic acid and its esters, including 2-methyl-1-oxy-nicotinic acid ethyl ester, using thin-layer chromatography (TLC) and densitometry. This research provides insights into the stability of these compounds, which is crucial for their potential applications (Parys & Pyka, 2010).

Pharmacological and Biological Aspects

- Guy et al. (1986) explored the relationship between the chemical structure of nicotinic acid esters, including 2-methyl-1-oxy-nicotinic acid ethyl ester, and their percutaneous absorption. This study is relevant to understand the skin penetration capabilities of these compounds for potential topical applications (Guy, Carlström, Bucks, Hinz, & Maibach, 1986).

- Bach et al. (2013) identified ethyl nicotinates, including 2-methyl-1-oxy-nicotinic acid ethyl ester, as antagonists of the P2Y12 receptor, which is an important target in antiplatelet therapies. This discovery is significant for the development of new therapeutic agents in cardiovascular health (Bach et al., 2013).

Industrial and Chemical Processing

- Lisicki, Nowak, and Orlińska (2022) reviewed ecological methods to produce nicotinic acid, highlighting the importance of 2-methyl-1-oxy-nicotinic acid ethyl ester in industrial applications. This research is crucial for developing environmentally friendly processes in chemical manufacturing (Lisicki, Nowak, & Orlińska, 2022).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

There is a growing interest in finding ecological methods to produce nicotinic acid from commercially available raw materials such as 3-methylpyridine and 5-ethyl-2-methylpyridine . This is due to the environmental impact of the current industrial production methods, which often involve the use of strong oxidizing agents and produce greenhouse gases .

Propiedades

IUPAC Name |

ethyl 2-methyl-1-oxidopyridin-1-ium-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(11)8-5-4-6-10(12)7(8)2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQNOBVKWYIKMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C([N+](=CC=C1)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Benzyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B2473734.png)

![3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2473738.png)

![2-{1-[(Pyridin-3-yl)methyl]piperidin-2-yl}ethan-1-ol](/img/structure/B2473739.png)

![4-(methoxymethyl)-1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2473740.png)

![5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2473743.png)

![3-(3-(Benzo[d][1,3]dioxol-5-yl)ureido)cyclohexyl (4-fluorophenyl)carbamate](/img/structure/B2473745.png)

amine](/img/structure/B2473752.png)

![N-(1-cyanocyclobutyl)-3-(2,2-dimethylpropyl)-N-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B2473753.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(pyrrolidin-1-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2473756.png)

![4-{[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoic acid](/img/structure/B2473757.png)